4-(2,3-Dichlorophenoxy)aniline
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Overview
Description
4-(2,3-Dichlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a 2,3-dichlorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenoxy)aniline typically involves the nucleophilic substitution reaction of 2,3-dichlorophenol with aniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol and facilitate the nucleophilic attack on the aniline . The reaction conditions often include heating the mixture to reflux to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(2,3-Dichlorophenoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenoxy)aniline involves its interaction with cellular components. It can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may target specific enzymes or proteins, disrupting their normal function and leading to cell death . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenoxy)aniline: Similar structure but with different chlorine substitution pattern.
4-(3-Chlorophenoxy)aniline: Contains a single chlorine atom in the phenoxy group.
3-Chloro-4-(2,4-Dichlorophenoxy)aniline: Contains additional chlorine atoms, making it more chlorinated.
Uniqueness
4-(2,3-Dichlorophenoxy)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms in the 2,3-positions of the phenoxy group can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C12H9Cl2NO |
---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
4-(2,3-dichlorophenoxy)aniline |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-2-1-3-11(12(10)14)16-9-6-4-8(15)5-7-9/h1-7H,15H2 |
InChI Key |
WYLRJCBHCNGHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
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